BenchChemオンラインストアへようこそ!

9-OH-risperidone

Receptor Pharmacology Antipsychotic Drug Development In Vitro Binding Assays

9-OH-Risperidone is the predominant active metabolite of risperidone with 3-fold higher systemic exposure (AUCss 1,327 vs 443 μg·h·L⁻¹), making it essential for TDM assay calibration—risperidone standards systematically underestimate active drug exposure. Its P-glycoprotein efflux ratio (3.3 vs 2.0) and brain fraction unbound (0.0755) are critical parameters for CNS PBPK model validation. The compound's unique renal elimination (59–80% unchanged) supports dosing studies in renal impairment. With distinct 5-HT2A/D2 binding ratios, it serves as an irreplaceable comparator for receptor pharmacology. ≥98% purity reference standard for analytical method development and clinical research.

Molecular Formula C23H27FN4O3
Molecular Weight 426.5 g/mol
CAS No. 147663-04-5
Cat. No. B018639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-OH-risperidone
CAS147663-04-5
Synonyms3-(2-(4-(6-fluoro-3-(1,2-benzisoxazolyl))-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
9 Hydroxy risperidone
9 Hydroxyrisperidone
9 OH risperidone
9-hydroxy-risperidone
9-hydroxyrisperidone
9-OH-risperidone
Invega
Invega Sustenna
paliperidone
paliperidone palmitate
Palmitate, Paliperidone
R 76477
R-76477
R76477
Sustenna, Invega
Molecular FormulaC23H27FN4O3
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3
InChIKeyABWPQNZPAOAQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-OH-risperidone (Paliperidone, CAS 147663-04-5): Procurement-Relevant Baseline Characteristics and Comparator Context


9-OH-risperidone (9-hydroxyrisperidone, paliperidone) is the primary active metabolite of the second-generation antipsychotic risperidone, formed via CYP2D6-mediated hydroxylation [1]. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, with nanomolar affinity for both targets, and also binds to α1-adrenergic and H1-histaminergic receptors [2]. As an established antipsychotic agent approved globally for schizophrenia and schizoaffective disorder, 9-OH-risperidone is commercially available as paliperidone extended-release formulations, but its procurement as a reference standard or research-grade compound serves distinct applications in analytical method development, therapeutic drug monitoring, receptor pharmacology studies, and PBPK modeling research [3].

Why 9-OH-risperidone Cannot Be Interchanged with Risperidone or In-Class Alternatives Without Verifiable Performance Verification


Despite sharing a common pharmacological lineage with risperidone, 9-OH-risperidone exhibits distinct receptor binding ratios, plasma protein binding kinetics, and brain penetration properties that preclude simple substitution [1]. Critically, the presence of a hydroxyl group increases hydrophilicity, altering mitochondrial protein expression patterns and P-glycoprotein substrate behavior relative to the parent compound [2]. Within the broader atypical antipsychotic class, 9-OH-risperidone further distinguishes itself through unique metabolic and excretory profiles, including the highest proportion of unchanged drug excreted renally (59–80%) and the lowest fecal elimination (11%) among comparators [3]. These compound-specific characteristics have direct implications for assay development, cross-reactivity assessment, and pharmacokinetic modeling—making independent verification of 9-OH-risperidone essential rather than relying on risperidone data extrapolation or generic class assumptions.

9-OH-risperidone (CAS 147663-04-5): Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Receptor Binding Profile: 5-HT2A/D2 Binding Ratio Differentiation from Risperidone

9-OH-risperidone exhibits a significantly different 5-HT2A/D2 receptor binding ratio compared to its parent compound risperidone. Although both compounds show high affinity for 5-HT2A and D2 receptors, the binding ratio is quantifiably distinct, with risperidone demonstrating a lower 5-HT2A/D2 binding ratio than paliperidone [1]. This difference is attributed to risperidone's higher affinity for 5-HT receptors broadly, a profile that paliperidone does not fit [2].

Receptor Pharmacology Antipsychotic Drug Development In Vitro Binding Assays

Plasma Protein Binding: Quantitative Comparison of Free Fraction vs. Risperidone and In-Class Antipsychotics

9-OH-risperidone demonstrates substantially lower plasma protein binding than both its parent compound risperidone and the broader atypical antipsychotic class. In human plasma, 9-OH-risperidone is 77.4% bound to plasma proteins (primarily albumin and α1-acid glycoprotein), compared to 90.0% for risperidone [1][2]. The fraction unbound in plasma for paliperidone is 0.226, which is markedly higher than that of olanzapine (0.070), clozapine (0.030), and risperidone (0.100) [3].

Therapeutic Drug Monitoring Free Drug Concentration Analysis Pharmacokinetic Studies

Elimination Half-Life: Quantitative Comparison vs. Risperidone Across CYP2D6 Metabolizer Phenotypes

9-OH-risperidone exhibits dramatically different elimination kinetics compared to risperidone, with the magnitude of difference varying by CYP2D6 metabolizer phenotype. In Chinese female patients with schizophrenia at steady state, the half-life of 9-OH-risperidone is 24.7 hours compared to 3.2 hours for risperidone [1]. In extensive metabolizers, the half-life of 9-OH-risperidone is approximately 21 hours versus 3 hours for risperidone, while in poor metabolizers, 9-OH-risperidone half-life extends to 30 hours compared to 19–20 hours for risperidone [2].

Population Pharmacokinetics CYP2D6 Pharmacogenetics Steady-State Dosing Research

Brain Distribution and P-glycoprotein Efflux: Quantitative Differentiation from Risperidone and In-Class Antipsychotics

9-OH-risperidone is a significantly stronger P-glycoprotein substrate than risperidone, with quantifiable differences in efflux ratios. In transwell assays using human MDR1-transfected MDCK cells, 9-OH-risperidone exhibits an efflux ratio (RRMDR1) of 3.3, compared to 2.0 for risperidone [1]. The difference is more pronounced in mouse Mdr1a-transfected cells, with efflux ratios of 4.7 for 9-OH-risperidone versus 1.8 for risperidone [2]. Consequently, the fraction unbound in brain differs: 0.0755 for paliperidone versus 0.0699 for risperidone, and the calculated efflux clearance (CLeff) based on efflux ratio is 8.58 L/h for paliperidone compared to 2.59 L/h for risperidone [3].

Blood-Brain Barrier Research P-glycoprotein Transport CNS Drug Distribution Modeling

Metabolic and Excretory Profile: Unchanged Drug Excretion Differentiates 9-OH-risperidone from All In-Class Antipsychotics

9-OH-risperidone (paliperidone) exhibits the lowest extent of metabolic transformation among all atypical antipsychotics, with 59% of an administered dose recovered unchanged in urine—the highest proportion in its class. This contrasts starkly with quetiapine (<1% recovered unchanged), ziprasidone (extensive fecal elimination at 71%), and risperidone (undergoes CYP2D6-mediated metabolism) [1]. Renal elimination of paliperidone accounts for 80% of total elimination, compared to only 21% for ziprasidone, while fecal elimination of unchanged drug plus metabolites is only 11% for paliperidone versus 71% for ziprasidone [2].

Drug Metabolism Research Excretion Pathway Analysis Renal Impairment Dosing Studies

Systemic Exposure: Steady-State AUC and Concentration Comparison vs. Risperidone in Human Patients

Following multiple-dose oral risperidone administration, 9-OH-risperidone achieves substantially higher systemic exposure than the parent compound. At steady state with 2 mg risperidone twice daily, the AUCss0–12 for 9-OH-risperidone is 1327.2±402.3 μg·h·L⁻¹, compared to only 443.2±397.4 μg·h·L⁻¹ for risperidone—approximately 3-fold higher exposure to the metabolite [1]. Mean steady-state plasma concentrations (Cssav) are 110.6±30.5 μg·h·L⁻¹ for 9-OH-risperidone versus 36.9±33.1 μg·h·L⁻¹ for risperidone [2].

Bioequivalence Assessment Therapeutic Drug Monitoring Population Pharmacokinetics

9-OH-risperidone (CAS 147663-04-5): Evidence-Backed Procurement Scenarios for Research and Industrial Applications


Therapeutic Drug Monitoring (TDM) Method Development and Validation

9-OH-risperidone reference standard is essential for TDM assay calibration due to its 3-fold higher systemic exposure (AUCss0–12: 1327.2 vs. 443.2 μg·h·L⁻¹ for risperidone) and predominant contribution to the active antipsychotic moiety [1]. Laboratories developing HPLC-MS or LC-MS/MS methods require authentic 9-OH-risperidone for accurate standard curve preparation, matrix effect assessment, and cross-validation—risperidone calibration alone will systematically underestimate active drug exposure in patient samples. The compound's 24.7-hour half-life also dictates distinct sampling time requirements compared to parent drug assays [2].

Physiologically-Based Pharmacokinetic (PBPK) Modeling of CNS Drug Distribution

9-OH-risperidone is a critical compound for PBPK model development and validation in CNS distribution research due to its well-characterized P-glycoprotein efflux liability (efflux ratio 3.3 in human MDR1 cells vs. 2.0 for risperidone) and quantifiable brain fraction unbound (0.0755) [3]. These parameters enable mechanistic modeling of blood-brain barrier penetration and serve as benchmark data for predicting CNS exposure of new chemical entities. Procurement of pure 9-OH-risperidone reference material supports in vitro transport assay calibration and in vivo microdialysis study standardization [4].

Receptor Pharmacology and Binding Selectivity Studies

Research investigating differential 5-HT2A versus D2 receptor contributions to antipsychotic efficacy or adverse effect profiles requires pure 9-OH-risperidone as a comparator compound. The compound's distinct 5-HT2A/D2 binding ratio relative to risperidone, combined with its nanomolar affinity for 5-HT2A receptors (Ki = 0.4 nM), makes it a valuable tool for competition binding assays and receptor occupancy modeling [5][6]. Studies examining structure-activity relationships of benzisoxazole derivatives benefit from 9-OH-risperidone as a hydroxylated reference compound distinct from the parent structure.

Renal Impairment Pharmacokinetic and Drug Interaction Studies

9-OH-risperidone serves as a model compound for studying renally-cleared drugs with minimal hepatic metabolism. With 59% of the dose recovered unchanged in urine and 80% total renal elimination—the highest among atypical antipsychotics—the compound is uniquely suited for investigations of renal impairment dosing adjustments and assessment of drug-drug interactions mediated by renal transporters rather than CYP450 enzymes [7]. Reference-grade 9-OH-risperidone enables accurate quantification in plasma and urine for clinical pharmacology studies in special populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-OH-risperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.